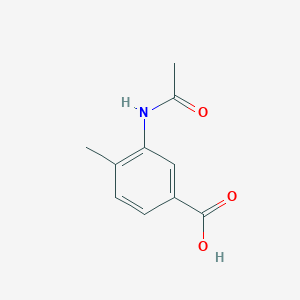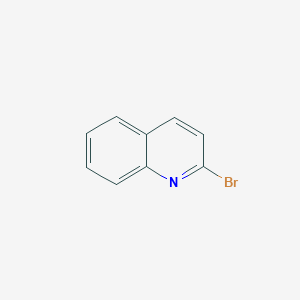
2-溴喹啉
描述
2-Bromoquinoline is a nitrogen-containing heterocycle with the molecular formula C9H6BrN . It has an average mass of 208.055 Da and a mono-isotopic mass of 206.968353 Da . It is used primarily for research and development purposes .
Synthesis Analysis
Quinoline, the parent compound of 2-Bromoquinoline, is synthesized using various methods. These include classical methods, efficient methods that reduce reaction time with increased yield, and metal nanoparticle-catalyzed reactions . Microwave-assisted synthesis is also used, which fulfills one of the twelve green chemistry principles, "safer solvent" .Molecular Structure Analysis
The molecular structure of 2-Bromoquinoline consists of a benzene ring fused to a pyridine ring with a bromine atom attached at the 2-position . The structure is planar due to the sp2 hybridization of the carbon and nitrogen atoms in the rings.Physical And Chemical Properties Analysis
2-Bromoquinoline is a solid substance with a density of 1.6±0.1 g/cm3 . It has a boiling point of 292.5±13.0 °C at 760 mmHg and a flash point of 130.7±19.8 °C . The compound has a molar refractivity of 49.9±0.3 cm3 . It has one hydrogen bond acceptor, no hydrogen bond donors, and no freely rotating bonds .科学研究应用
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- Summary of the Application : Quinoline and its analogues are synthesized for their biological and pharmaceutical activities .
- Methods of Application or Experimental Procedures : Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results or Outcomes : The synthesis of quinoline and its analogues has led to the development of compounds with potential biological and pharmaceutical activities .
Quinoline and its analogues have a variety of applications in medicinal and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery . Here are some additional details:
- Summary of the Application : Quinoline and its analogues are used as leads in drug discovery .
- Methods of Application or Experimental Procedures : Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results or Outcomes : The synthesis of quinoline and its analogues has led to the development of compounds with potential biological and pharmaceutical activities .
Quinoline and its analogues have a variety of applications in medicinal and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery . Here are some additional details:
- Summary of the Application : Quinoline and its analogues are used as leads in drug discovery .
- Methods of Application or Experimental Procedures : Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results or Outcomes : The synthesis of quinoline and its analogues has led to the development of compounds with potential biological and pharmaceutical activities .
安全和危害
2-Bromoquinoline is harmful if swallowed, causes skin irritation, and may cause serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJAZPHKNWSXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376423 | |
| Record name | 2-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoquinoline | |
CAS RN |
2005-43-8 | |
| Record name | 2-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



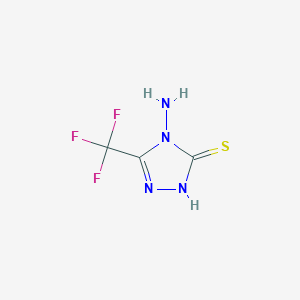
![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)
![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
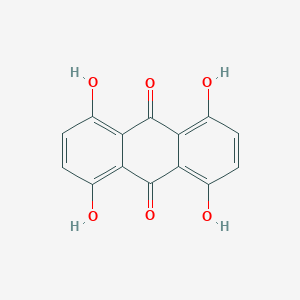
![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
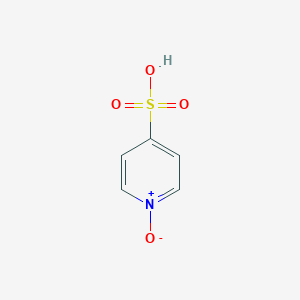
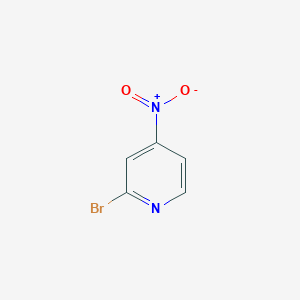
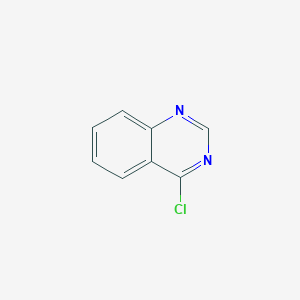
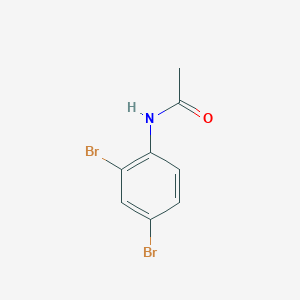

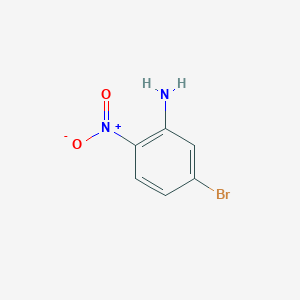
![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)
